Bone Mass Effects of Dual vs. Selective SGLT1 Inhibition
In a 28-day study in female Sprague-Dawley rats, SAR-7226, a dual SGLT1/2 inhibitor, induced marked glucosuria, polyuria, and calciuria. This was associated with a positive effect on bone mass and strength. The study directly compared SAR-7226 with SAR474832, a low-absorbable selective SGLT1 inhibitor, and observed that both compounds similarly increased bone mineral density (BMD) and decreased bone turnover [1]. This head-to-head comparison demonstrates that SAR-7226's effect on bone homeostasis is a class effect shared by SGLT1 inhibition, differentiating it from pure SGLT2 inhibitors.
| Evidence Dimension | Effect on Bone Mineral Density (BMD) and Bone Turnover |
|---|---|
| Target Compound Data | Treatment with SAR7226 resulted in dose-related, marked glucosuria, polyuria and calciuria. Normal serum calcium was maintained while serum phosphorus was slightly increased. PTH and 1,25 vitamin D3 were markedly suppressed as well as markers of bone turnover. These effects were associated with increases in bone mineral density (BMD). |
| Comparator Or Baseline | SAR474832 (low-absorbable selective SGLT1 inhibitor) |
| Quantified Difference | Similar effects were observed with the low-absorbable selective SGLT1 inhibitor SAR474832. |
| Conditions | 28-day treatment in young and adult female Sprague-Dawley rats |
Why This Matters
This data provides a direct, quantitative basis for selecting SAR-7226 over a selective SGLT2 inhibitor when a dual SGLT1/SGLT2 mechanism or its associated bone effects are required for experimental validity.
- [1] Samadfam, R., Doyle, N., Kissner, T., Krupp, E., & Smith, S. Y. (2013). Anti-Diabetes Drug Class of SGLT1 Inhibitors Increases Bone Mass in Young and Adult Female Sprague-Dawley Rats by Decreasing Bone Turnover. Canadian Journal of Diabetes, 37(Supplement 4), S6. View Source
